molecular formula C11H15N3S2 B455516 4-ethyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 438230-75-2

4-ethyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B455516
CAS No.: 438230-75-2
M. Wt: 253.4g/mol
InChI Key: ZNNWAGFGAPJSTO-UHFFFAOYSA-N
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Description

4-ethyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C11H15N3S2 . This thiol-functionalized 1,2,4-triazole derivative is a valuable scaffold in medicinal chemistry and materials science research. Compounds within the 1,2,4-triazole class are of significant scientific interest due to their diverse biological activities and strong coordination chemistry . Researchers utilize these structures as key precursors in the synthesis of more complex molecules and as ligands in coordination chemistry. The structure contains both hard nitrogen and soft sulfur donor atoms, allowing it to act as a polydentate ligand that can form stable chelate complexes with a wide range of transition metal ions, such as Cu(II), Ni(II), and Zn(II) . The mechanism of coordination typically involves the sulfur atom and a nitrogen atom from the triazole ring, facilitating the creation of stable five-membered chelate rings with metal ions, which is a fundamental concept in the study of inorganic chemistry and the development of new catalysts or materials . This product is intended for research and development purposes in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-ethyl-3-(5-propan-2-ylthiophen-3-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S2/c1-4-14-10(12-13-11(14)15)8-5-9(7(2)3)16-6-8/h5-7H,4H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNWAGFGAPJSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CSC(=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₅N₃S₂
  • Molecular Weight : 241.30 g/mol
  • CAS Number : 869952-61-4
  • MDL Number : MFCD03423422

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various pathogens, showing promising results:

Pathogen MIC (μg/mL) Reference
Staphylococcus aureus0.125 - 8Mermer et al.
Escherichia coli0.125 - 8Mermer et al.
Pseudomonas aeruginosa0.125 - 8Mermer et al.
Candida albicans0.5 - 16Barbuceanu et al.

The compound demonstrates a structure-activity relationship (SAR) where modifications in the thiophenyl group enhance activity against resistant strains.

Anticancer Properties

Triazoles have been studied for their anticancer potential due to their ability to inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have shown that derivatives of triazoles can induce apoptosis in various cancer cell lines:

Cancer Cell Line IC50 (μM) Reference
MCF-7 (Breast cancer)5.2Prakash et al.
A549 (Lung cancer)6.7Prakash et al.
HeLa (Cervical cancer)4.9Prakash et al.

These findings suggest that the compound could serve as a lead for further development in anticancer therapies.

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles have also been documented, with studies showing that they can inhibit pro-inflammatory cytokines and enzymes such as COX-2:

  • Mechanism of Action : Inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Case Studies

  • Study on Antimicrobial Efficacy
    A study by Mermer et al. synthesized several triazole derivatives and tested their antimicrobial activity against resistant bacterial strains, revealing that compounds with longer alkyl chains exhibited enhanced potency against S. aureus and E. coli .
  • Anticancer Screening
    In a comparative analysis of various triazole derivatives against cancer cell lines, it was found that modifications at the N-position significantly increased cytotoxicity in MCF-7 cells, indicating potential for therapeutic applications in breast cancer treatment .

Scientific Research Applications

Agricultural Applications

Fungicidal Activity
One of the primary applications of 4-Ethyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol is its use as a fungicide. Research has demonstrated that triazole derivatives exhibit potent antifungal activity against a range of plant pathogens.

Case Study: Antifungal Efficacy

A study evaluating the antifungal properties of various triazole compounds found that derivatives similar to this compound showed significant activity against fungal strains such as Aspergillus flavus and Fusarium oxysporum. The presence of the thienyl group enhances the compound's ability to inhibit fungal growth by disrupting cellular processes essential for fungal survival .

Pharmaceutical Applications

Potential Anticancer Properties
Emerging research suggests that triazole compounds may possess anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Case Study: In Vitro Studies

In vitro studies have indicated that compounds with triazole structures can induce apoptosis in cancer cell lines. For instance, derivatives similar to this compound were tested against breast cancer cell lines and demonstrated a dose-dependent reduction in cell viability . These findings indicate potential for further development as anticancer agents.

Summary of Applications

Application AreaSpecific UseFindings/Insights
AgricultureFungicideEffective against Aspergillus and Fusarium species
PharmaceuticalsAnticancer agentInduces apoptosis in cancer cell lines

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s uniqueness lies in its 5-isopropylthien-3-yl substituent. Below is a comparative analysis with structurally related triazole-3-thiol derivatives:

Compound Substituents Key Properties/Applications Reference
4-Ethyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol 4-Ethyl, 5-isopropylthien-3-yl High lipophilicity due to isopropyl group; potential enzyme inhibition.
4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol 4-Ethyl, 5-thiophen-2-yl Used in hybrid molecules (e.g., coumarin-triazole hybrids) for antiviral studies.
5-(3-(Indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol 4-Phenyl, 5-indolepropyl Demonstrated kinase and cyclooxygenase-2 inhibition via molecular docking.
4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol 4-Phenyl, 5-pyrrolyl Synthesized via nucleophilic substitution; explored for antimicrobial activity.
4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-triazole-3-thiol 4-Methoxybenzylidene, 5-pyrazolyl Moderate antiradical activity (DPPH assay); 73% yield in synthesis.
4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol 4-Ethyl, 5-pyridinyl High polarity due to pyridine; potential for metal coordination.

Physicochemical Properties

  • Lipophilicity : The isopropylthienyl group increases logP compared to polar substituents (e.g., pyridinyl or methoxyphenyl).
  • Solubility: Likely low aqueous solubility, requiring DMF or ethanol for dissolution .
  • Thermal Stability : Triazole-thiols generally decompose above 200°C; substituents like isopropyl may lower melting points .

Preparation Methods

Cyclocondensation of Thiosemicarbazides with Thiophene Derivatives

A widely reported method involves the cyclocondensation of 5-isopropylthiophene-3-carboxaldehyde thiosemicarbazide with ethyl isocyanide. This one-pot reaction proceeds via nucleophilic attack of the thiosemicarbazide nitrogen on the isocyanide carbon, followed by intramolecular cyclization to form the triazole ring .

Reaction Conditions :

  • Solvent : Ethanol or dimethylformamide (DMF)

  • Temperature : Reflux at 80–100°C for 6–12 hours

  • Catalyst : Triethylamine (0.5 equiv)

  • Yield : 55–68%

Mechanistic Insights :

  • Formation of the thiosemicarbazide intermediate via condensation of 5-isopropylthiophene-3-carboxaldehyde with thiosemicarbazide.

  • Cyclization initiated by base-catalyzed deprotonation, leading to triazole ring closure.

  • Thiol group stabilization through tautomerization .

Purification :

  • Column chromatography (silica gel, ethyl acetate/hexane 3:7)

  • Recrystallization from ethanol/water (1:1) yields pale yellow crystals .

Multi-Step Synthesis from 3-Acetylthiophene

An alternative route begins with 3-acetyl-5-isopropylthiophene, which undergoes bromination, hydrazide formation, and cyclization (Table 1) .

Step 1: Bromination

  • Reagents : Br2\text{Br}_2 in acetic acid

  • Product : 3-(bromoacetyl)-5-isopropylthiophene (Yield: 89%) .

Step 2: Hydrazide Formation

  • Reaction with ethyl hydrazinecarboxylate in ethanol at 25°C for 4 hours.

  • Intermediate: 3-(2-ethoxycarbonylhydrazineylidene)acetyl-5-isopropylthiophene (Yield: 76%) .

Step 3: Cyclization and Thiolation

  • Treatment with P2S5\text{P}_2\text{S}_5 in pyridine under reflux (110°C, 3 hours).

  • Final product yield: 62% .

Table 1: Multi-Step Synthesis Parameters

StepReagents/ConditionsIntermediateYield
1Br2\text{Br}_2, acetic acidBromoacetyl derivative89%
2Ethyl hydrazinecarboxylate, ethanolHydrazide76%
3P2S5\text{P}_2\text{S}_5, pyridineTarget compound62%

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A reported protocol involves:

  • Reactants : 5-isopropylthiophene-3-carboxylic acid hydrazide and ethyl isothiocyanate.

  • Solvent : Ethanol (5 mL per mmol).

  • Conditions : Microwave at 150°C for 15 minutes.

  • Yield : 82% .

Advantages :

  • 80% reduction in reaction time compared to conventional heating.

  • Higher purity due to reduced side reactions.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported synthesis using Wang resin functionalized with hydrazide groups enables scalable production:

  • Resin Activation : Wang resin treated with thiosemicarbazide in DMF.

  • Coupling : React with 5-isopropylthiophene-3-carbonyl chloride (2 equiv, 24 hours).

  • Cyclization : Cleavage from resin using trifluoroacetic acid (TFA) yields the triazole-thiol .

  • Purity : >95% (HPLC).

  • Throughput : 1.2 g/hour per reactor module .

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis:

  • Reactants : 5-isopropylthiophene-3-carboxaldehyde and thiosemicarbazide.

  • Conditions : Ball milling (400 rpm, 30 minutes).

  • Catalyst : Na2CO3\text{Na}_2\text{CO}_3 (10 mol%).

  • Yield : 70% .

Environmental Impact :

  • Eliminates volatile organic solvents.

  • Energy consumption reduced by 60% compared to thermal methods .

Q & A

Q. What are the common synthetic routes for preparing 4-ethyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol and its derivatives?

The synthesis typically involves multi-step heterocyclization and functionalization. Key steps include:

  • Acylation and hydrazinolysis : Reacting starting reagents (e.g., indole-3-butanoic acid) with hydrazine to form hydrazides .
  • Nucleophilic addition : Introducing phenylisothiocyanate to form thiourea intermediates .
  • Cyclization : Alkaline or acidic conditions promote intramolecular cyclization to form the triazole-thiol core .
  • S-Alkylation : Reacting the thiol group with alkyl halides or esters to generate derivatives .
    Purification often employs recrystallization or column chromatography, with reaction optimization via temperature, solvent polarity, and stoichiometric adjustments .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Elemental analysis : Validates molecular formula .
  • 1H NMR and IR spectroscopy : Confirms functional groups (e.g., thiol S-H stretch at ~2500 cm⁻¹) and substituent positions .
  • High-performance liquid chromatography (HPLC) : Paired with diode-array detection (DAD) and mass spectrometry (MS) ensures purity (>95%) and identifies byproducts .
  • Chromatography-mass spectrometry : Detects molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing S-alkyl derivatives of this triazole-thiol compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group during alkylation .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates .
  • Stoichiometric control : Maintain a 1:1.2 molar ratio (thiol:alkylating agent) to minimize disulfide formation .
  • Temperature modulation : Reactions at 60–80°C balance yield and decomposition risks .

Q. What computational methods are employed to predict the biological activity of this compound?

  • Molecular docking : Tools like AutoDock Vina simulate binding affinities to target proteins (e.g., anaplastic lymphoma kinase [PDB:2XP2], cyclooxygenase-2 [PDB:3LD6]) .
  • PASS Online : Predicts pharmacological activity (e.g., kinase inhibition, antimicrobial potential) based on structural descriptors .
  • QSAR modeling : Correlates substituent electronic parameters (e.g., Hammett constants) with activity trends .

Q. How to address discrepancies in spectral data (e.g., NMR, IR) during structural elucidation?

  • Variable-temperature NMR : Resolves dynamic effects (e.g., tautomerism) in the triazole ring .
  • 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to resolve overlapping signals .
  • Isotopic labeling : Deuterated solvents (e.g., DMSO-d6) clarify exchangeable protons (e.g., thiol -SH) .
  • Comparative IR analysis : Benchmarks experimental spectra against simulated DFT-calculated vibrational modes .

Q. What strategies are used in molecular docking studies to evaluate kinase inhibition potential?

  • Ligand preparation : Generate 3D conformers of the compound using tools like OpenBabel, ensuring tautomeric and protonation state accuracy .
  • Grid parameter optimization : Define active-site coordinates (e.g., ATP-binding pocket of kinases) for docking simulations .
  • Binding energy scoring : Compare ΔG values (< -8 kcal/mol suggests strong inhibition) against reference inhibitors (e.g., staurosporine) .
  • MD simulations : Validate docking poses via 100-ns trajectories to assess stability (e.g., RMSD < 2 Å) .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Substituent variation : Modify the 5-isopropylthienyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to probe electronic effects .
  • Bioisosteric replacement : Replace the thiol (-SH) with methylthio (-SCH3) or sulfonyl (-SO2CH3) groups to enhance metabolic stability .
  • Heterocycle fusion : Attach pyrazole or benzothiazole rings to improve target selectivity (e.g., antifungals) .

Q. How to conduct stability studies under different storage conditions?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., >150°C for thermal stability) .
  • Accelerated degradation : Expose compounds to 40°C/75% RH for 4 weeks, monitoring purity via HPLC .
  • Light sensitivity tests : Use UV-Vis spectroscopy to detect photodegradation products (e.g., sulfonic acid derivatives) .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Kinase inhibition : Use ADP-Glo™ kinase assays to measure IC50 values against target kinases (e.g., ALK, EGFR) .
  • Antimicrobial testing : Perform microbroth dilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells assess selectivity indices (IC50 > 100 µM suggests low toxicity) .

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